

# The In Vivo Pharmacology of Amphetamine Sulfate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Amphetamine sulfate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **amphetamine sulfate**. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

## Pharmacokinetics

Amphetamine is a central nervous system stimulant with a well-characterized pharmacokinetic profile.<sup>[1]</sup> It is readily absorbed orally, with high absolute bioavailability, and undergoes extensive metabolism.<sup>[2]</sup> Body weight is a primary determinant of observed plasma concentrations.<sup>[2]</sup>

## Absorption and Distribution

Following oral administration of immediate-release formulations, peak plasma concentrations (Tmax) of d-amphetamine and l-amphetamine are typically reached within 2 to 3 hours in adults.<sup>[2][3]</sup> Food can prolong the Tmax without affecting the extent of absorption.<sup>[3]</sup> Amphetamine has a high volume of distribution (approximately 4 L/kg) and low plasma protein binding (less than 20%), indicating extensive tissue distribution.<sup>[4][5]</sup>

## Metabolism and Excretion

Amphetamine is metabolized in the liver through several pathways, including oxidative deamination and hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. [6][7] Major metabolites include 4-hydroxyamphetamine and norephedrine.[8] The metabolism is stereoselective, with the d-isomer being metabolized more rapidly than the l-isomer.[7]

Elimination occurs through both hepatic metabolism and renal excretion.[4] The elimination half-life is dependent on urinary pH.[3] In adults, the mean elimination half-life for d-amphetamine is approximately 10-12 hours, while for l-amphetamine it is around 13 hours.[2] [3] Children tend to have a shorter elimination half-life for both isomers compared to adults.[2] [3]

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of d-amphetamine and l-amphetamine in various species and populations.

Table 1: Pharmacokinetic Parameters of d-Amphetamine in Humans

Population	Formulation	Tmax (hours)	Cmax (ng/mL)	Half-life (hours)
Adults	Immediate-Release	~3	Varies with dose	10 - 12
	Extended-Release	~7	Varies with dose	10
Adolescents (13-17 years)	Extended-Release	~7	Varies with dose	11
Children (6-12 years)	Extended-Release	~7	Varies with dose	9

Data compiled from multiple sources including.[2][3][9]

Table 2: Pharmacokinetic Parameters of l-Amphetamine in Humans

Population	Formulation	Tmax (hours)	Cmax (ng/mL)	Half-life (hours)
Adults	Immediate-Release	~3	Varies with dose	13
Extended-Release		~7	Varies with dose	13
Adolescents (13-17 years)	Extended-Release	~7	Varies with dose	13 - 14
Children (6-12 years)	Extended-Release	~7	Varies with dose	11

Data compiled from multiple sources including.[\[2\]](#)[\[3\]](#)[\[9\]](#)

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Rats (Sprague-Dawley)

Route of Administration	Dose (mg/kg)	Tmax (min)	Cmax (ng/mL)	Half-life (min)
Intraperitoneal	1.0	30 - 60	44 - 102	~63

Data compiled from.[\[10\]](#)[\[11\]](#)

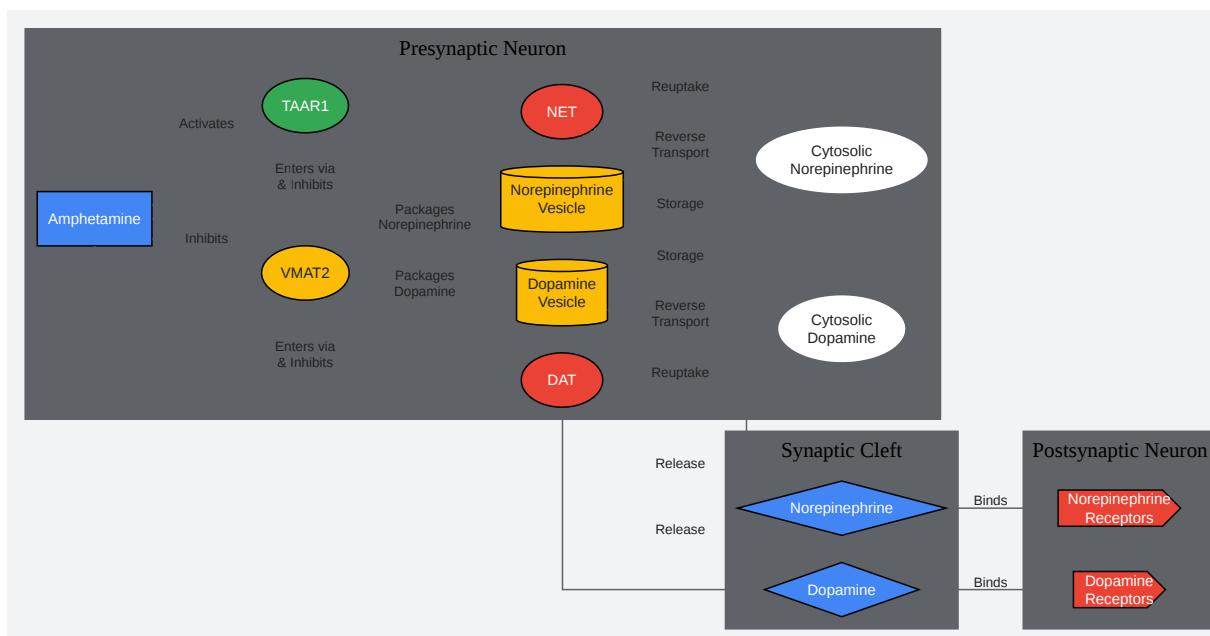
## Pharmacodynamics

The primary pharmacodynamic effect of amphetamine is the enhancement of catecholaminergic neurotransmission, specifically involving dopamine (DA) and norepinephrine (NE).[\[12\]](#)[\[13\]](#) It also has a lesser effect on serotonin (5-HT).[\[14\]](#)

## Mechanism of Action

Amphetamine increases the extracellular concentrations of DA and NE through multiple mechanisms:

- Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.
- Promotion of Neurotransmitter Release: Amphetamine acts as a substrate for DAT and NET, leading to its transport into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), causing an efflux of neurotransmitters from vesicles into the cytoplasm. This leads to a reversal of transporter function, resulting in non-vesicular release of DA and NE into the synapse.[\[1\]](#)
- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is an agonist at TAAR1, an intracellular receptor that, when activated, can further modulate DAT and NET function, contributing to increased neurotransmitter release.[\[1\]](#)



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**Caption:** Amphetamine's multifaceted mechanism of action.

## Dose-Response Relationships

Amphetamine exhibits a dose-dependent effect on behavior and neurochemistry. Low to moderate doses typically increase locomotor activity and improve performance in tasks assessing attention and cognitive function.<sup>[10][15]</sup> Higher doses can lead to stereotyped behaviors and may impair cognitive performance.<sup>[15]</sup>

Table 4: Dose-Dependent Effects of Amphetamine on Locomotor Activity in Mice (C57BL/6)

Dose (mg/kg)	Cumulative Locomotor Activity (30-60 min post-injection)	Percent Time in Stereotypy (30-60 min post-injection)
Saline	Baseline	Baseline
2	Significantly Increased	Significantly Suppressed
12	Increased (less than 2 mg/kg)	Increased
16	Further decline from 2 mg/kg peak	Significantly Increased
20	Further decline from 2 mg/kg peak	Significantly Increased

Data adapted from.[15]

## Effects on Neurotransmitter Release

In vivo microdialysis studies have quantified the dose-dependent increase in extracellular dopamine and norepinephrine following amphetamine administration.

Table 5: Amphetamine-Induced Dopamine Release in the Rat Striatum (In Vivo Microdialysis)

Dose (mg/kg, i.p.)	Peak Dopamine Efflux (% of Baseline)
2	Dose-dependent increase
4	Substantial increase
8	Dose-dependent increase
16	Dose-dependent increase

Data adapted from.[16]

Table 6: Amphetamine-Induced Dopamine Release in the Primate Brain (In Vivo Microdialysis)

Brain Region	Dose (mg/kg)	Peak Dopamine Increase (% of Baseline)
Medial Prefrontal Cortex	0.15	593 ± 36
0.3	965 ± 130	
0.5	1385 ± 213	
1.0	2067 ± 393	
Caudate	0.3	1834 ± 282
0.5	2670 ± 809	
1.0	5807 ± 235	

Data adapted from.[[17](#)]

## Experimental Protocols

### In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the key steps for measuring amphetamine-induced changes in extracellular neurotransmitter levels in the rodent brain.

Objective: To quantify extracellular dopamine and norepinephrine concentrations in a specific brain region following systemic administration of **amphetamine sulfate**.

#### Materials:

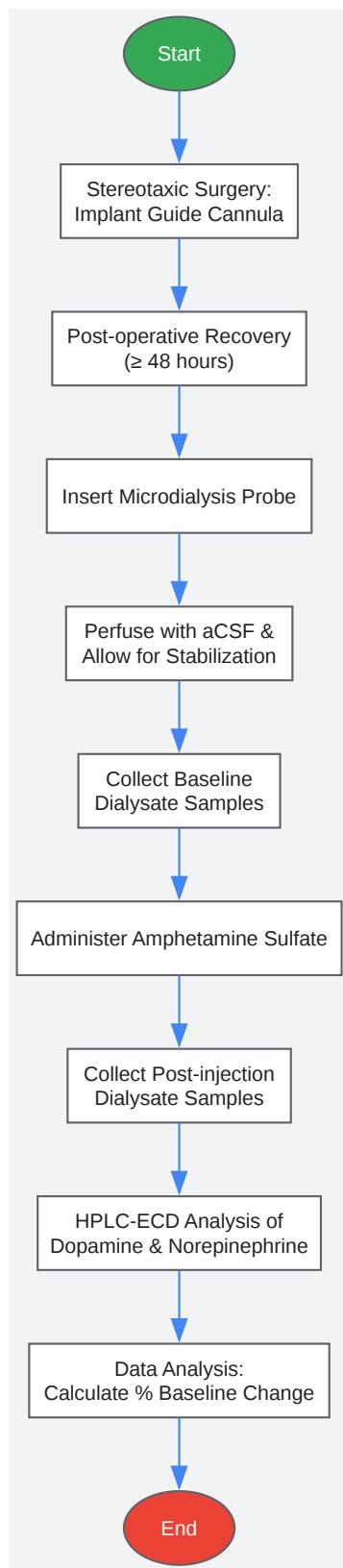
- Male Sprague-Dawley or Wistar rats (250-350 g)
- **Amphetamine sulfate** solution in sterile saline
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Microdialysis probes (e.g., 2-4 mm membrane length)

- Guide cannula
- Syringe pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

**Procedure:**

- Animal Surgery and Probe Implantation:
  - Anesthetize the rat and place it in the stereotaxic frame.
  - Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum) using coordinates from a rat brain atlas.
  - Secure the guide cannula to the skull with dental cement.
  - Allow the animal to recover for at least 48 hours.
- Microdialysis Experiment:
  - On the day of the experiment, insert the microdialysis probe through the guide cannula.
  - Perfusion the probe with aCSF at a constant flow rate (e.g., 1-2  $\mu$ L/min) using a syringe pump.
  - Allow for a stabilization period of at least 60-90 minutes to obtain a stable baseline.
  - Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.
  - Administer **amphetamine sulfate** (intraperitoneally or intravenously) at the desired dose.

- Continue collecting dialysate samples for a specified period post-injection (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.
- Neurochemical Analysis (HPLC-ECD):
  - Analyze the collected dialysate samples for dopamine and norepinephrine content using an HPLC-ECD system.
  - Separate the neurotransmitters on a reverse-phase column.
  - Detect and quantify the neurotransmitters using an electrochemical detector.
  - Calculate the concentration of each neurotransmitter in the samples by comparing the peak areas to those of known standards.
- Data Analysis:
  - Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
  - Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of amphetamine-induced changes in neurotransmitter levels.



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**Caption:** Experimental workflow for in vivo microdialysis.

## Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics and pharmacodynamics of **amphetamine sulfate**. The quantitative data presented in tabular format allows for easy comparison across different conditions and species. The detailed experimental protocol for in vivo microdialysis serves as a practical guide for researchers investigating the neurochemical effects of amphetamine and other psychoactive compounds. The visual representations of the mechanism of action and experimental workflow aim to facilitate a deeper understanding of the complex processes involved. This guide is intended to be a valuable tool for the scientific community engaged in neuroscience research and the development of novel therapeutics.

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